molecular formula C19H18N6O3 B11586562 (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11586562
M. Wt: 378.4 g/mol
InChI Key: PIDSXBMFKCAGCO-KEBDBYFISA-N
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Description

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine is a complex organic compound characterized by its unique structure, which includes a triazolo[3,4-a]phthalazine core and a trimethoxybenzylidene hydrazinylidene moiety

Preparation Methods

The synthesis of (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine typically involves a multi-step process. The synthetic route often starts with the preparation of the triazolo[3,4-a]phthalazine core, followed by the introduction of the trimethoxybenzylidene hydrazinylidene group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a range of derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, (6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine stands out due to its unique structural features and reactivity. Similar compounds include other triazolo[3,4-a]phthalazine derivatives and hydrazinylidene-containing molecules. the presence of the trimethoxybenzylidene group in this compound provides distinct chemical and biological properties that differentiate it from its analogs.

Properties

Molecular Formula

C19H18N6O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C19H18N6O3/c1-26-15-8-12(9-16(27-2)17(15)28-3)10-20-22-18-13-6-4-5-7-14(13)19-23-21-11-25(19)24-18/h4-11H,1-3H3,(H,22,24)/b20-10+

InChI Key

PIDSXBMFKCAGCO-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C=NN=C3C4=CC=CC=C42

Origin of Product

United States

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